molecular formula C12H19N3S2 B10773794 [11C]butylthio-TZTP

[11C]butylthio-TZTP

Cat. No.: B10773794
M. Wt: 268.4 g/mol
InChI Key: SFXHHGRYNXLPKT-BJUDXGSMSA-N
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Description

[11C]butylthio-TZTP is a radiolabeled compound used in positron emission tomography (PET) imaging. It is a derivative of TZTP (1,2,5,6-tetrahydro-1-methyl-3-(3-substituted-1,2,5-thiadiazol-4-yl)pyridine) and is known for its high affinity for muscarinic receptors and sigma-1 recognition sites. This compound is particularly significant in the study of neurological disorders such as Alzheimer’s disease due to its ability to bind to specific receptors in the brain .

Preparation Methods

The synthesis of [11C]butylthio-TZTP involves the incorporation of the radioactive carbon-11 isotope into the TZTP structure. The synthetic route typically includes the following steps:

    Synthesis of the precursor: The precursor molecule, which is a non-radioactive version of TZTP, is synthesized through a series of chemical reactions involving thiadiazole and pyridine derivatives.

    Radiolabeling: The precursor is then subjected to a radiolabeling reaction where carbon-11 is introduced. .

Chemical Reactions Analysis

[11C]butylthio-TZTP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

[11C]butylthio-TZTP has several scientific research applications:

Mechanism of Action

[11C]butylthio-TZTP exerts its effects by binding to muscarinic receptors and sigma-1 recognition sites in the brain. The binding to muscarinic receptors modulates cholinergic neurotransmission, which is crucial for cognitive functions. The interaction with sigma-1 recognition sites is believed to play a role in neuroprotection and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to [11C]butylthio-TZTP include:

    [11C]xanomeline: Another radiolabeled muscarinic agonist used in PET imaging. It has a similar mechanism of action but differs in its chemical structure and binding affinity.

    [11C]hexyloxy-TZTP: A derivative of TZTP with a different alkyl chain length. .

This compound stands out due to its high brain uptake and specific binding to both muscarinic receptors and sigma-1 recognition sites, making it a valuable tool in neurological and psychiatric research .

Properties

Molecular Formula

C12H19N3S2

Molecular Weight

268.4 g/mol

IUPAC Name

3-(411C)butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3/i1-1

InChI Key

SFXHHGRYNXLPKT-BJUDXGSMSA-N

Isomeric SMILES

CN1CCC=C(C1)C2=NSN=C2SCCC[11CH3]

Canonical SMILES

CCCCSC1=NSN=C1C2=CCCN(C2)C

Origin of Product

United States

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